molecular formula C13H19NO6 B13007567 3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13007567
M. Wt: 285.29 g/mol
InChI Key: VQKKLFALDCSTOC-IASTZPEPSA-N
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Description

3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[111]pentane-1-carboxylic acid is a complex organic compound with the molecular formula C12H19NO4 It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and rigid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step involves the construction of the bicyclo[1.1.1]pentane framework through a series of cyclization reactions.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amino group during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Functionalization of the Core: The carboxylic acid and other functional groups are introduced through various organic transformations, including oxidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into others, such as reducing a carboxylic acid to an alcohol.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid bicyclo[1.1.1]pentane core allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The Boc group serves as a protective group, preventing unwanted reactions during the compound’s interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-[(tert-butoxycarbonyl)amino]methylbicyclo[1.1.1]pentane-1-carboxylic acid
  • methyl 3-[(tert-butoxycarbonyl)amino]methylbicyclo[1.1.1]pentane-1-carboxylate

Uniqueness

Compared to similar compounds, 3-[(S)-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its specific stereochemistry and functional groups. The presence of the Boc-protected amino group and the carboxylic acid functionality provides unique reactivity and potential for further derivatization, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C13H19NO6

Molecular Weight

285.29 g/mol

IUPAC Name

3-[(S)-carboxy-[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H19NO6/c1-11(2,3)20-10(19)14-7(8(15)16)12-4-13(5-12,6-12)9(17)18/h7H,4-6H2,1-3H3,(H,14,19)(H,15,16)(H,17,18)/t7-,12?,13?/m1/s1

InChI Key

VQKKLFALDCSTOC-IASTZPEPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC(C1)(C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C(=O)O

Origin of Product

United States

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